molecular formula C10H14N2O B8535275 3-(piperidin-4-yl)-1H-pyridin-2-one

3-(piperidin-4-yl)-1H-pyridin-2-one

Cat. No. B8535275
M. Wt: 178.23 g/mol
InChI Key: HPVFPDXWHRGMIP-UHFFFAOYSA-N
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Patent
US08039460B2

Procedure details

tert-Butyl 4-(2-methoxypyridin-3-yl)piperidine-1-carboxylate (204 mg, 0.70 mmol) was added to hydrochloric acid (6.0 M in water; 5.81 mL, 34.89 mmol). After 18 h, the reaction mixture was concentrated and dried under reduced pressure to give the title compound. MS 179.1 (M+1).
Name
tert-Butyl 4-(2-methoxypyridin-3-yl)piperidine-1-carboxylate
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
5.81 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]([CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)=[CH:7][CH:6]=[CH:5][N:4]=1.Cl>>[NH:12]1[CH2:13][CH2:14][CH:9]([C:8]2[C:3](=[O:2])[NH:4][CH:5]=[CH:6][CH:7]=2)[CH2:10][CH2:11]1

Inputs

Step One
Name
tert-Butyl 4-(2-methoxypyridin-3-yl)piperidine-1-carboxylate
Quantity
204 mg
Type
reactant
Smiles
COC1=NC=CC=C1C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
5.81 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1CCC(CC1)C=1C(NC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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